
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a hydroxybutyl group, a methyl group, and a propyl group attached to a purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a 4-hydroxybutyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The purine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group yields a carboxylic acid derivative, while reduction of the purine ring results in a dihydro derivative.
科学的研究の応用
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxybutyl group allows the compound to form hydrogen bonds with target molecules, while the purine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other purine derivatives such as caffeine, theobromine, and theophylline. While these compounds share a similar purine structure, the presence of different functional groups imparts unique properties and biological activities. For example, caffeine is a well-known stimulant, while theobromine has mild diuretic effects. The unique combination of hydroxybutyl, methyl, and propyl groups in this compound distinguishes it from these other compounds and contributes to its specific applications and effects.
特性
CAS番号 |
143320-38-1 |
|---|---|
分子式 |
C13H20N4O3 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-(4-hydroxybutyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-3-6-16-9-14-11-10(16)12(19)17(7-4-5-8-18)13(20)15(11)2/h9,18H,3-8H2,1-2H3 |
InChIキー |
GUYOVYGQDIKGDS-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


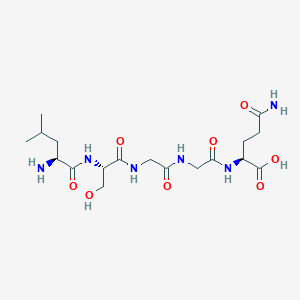


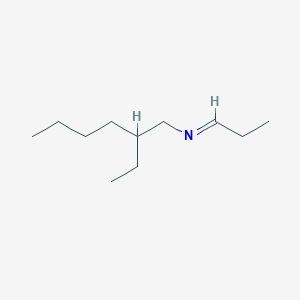
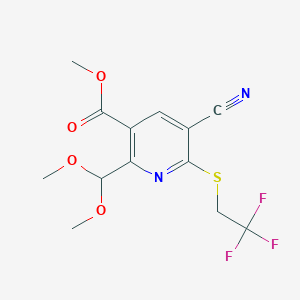
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
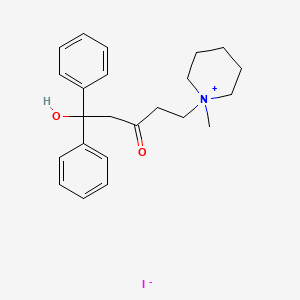
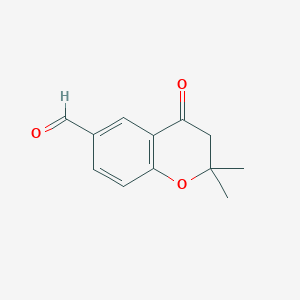
![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)

![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)

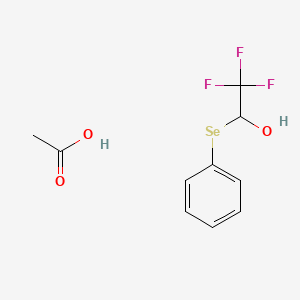
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
